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Compound of Interest

Compound Name: (4-Methyloxan-4-yl)methanamine

Cat. No.: B1396613

An In-Depth Technical Guide to (4-Methyloxan-4-yl)methanamine: A Key Building Block for
Modern Drug Discovery

Executive Summary

(4-Methyloxan-4-yl)methanamine is a saturated heterocyclic compound featuring a
synthetically versatile primary amine. Its structure is defined by a central tetrahydropyran
(oxane) ring, substituted at the C4 position with both a methyl and an aminomethyl group. This
arrangement creates a compact, three-dimensional spiro-like motif that is of increasing interest
in medicinal chemistry. As a member of the oxa-spirocycle class, it offers distinct advantages
over traditional carbocyclic analogues, notably the potential for improved aqueous solubility
and modulated lipophilicity—key determinants of a drug candidate's pharmacokinetic profile.[1]
This guide provides a comprehensive overview of its chemical structure, physicochemical
properties, a robust synthetic protocol, and its primary application as a valuable building block
for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein
degradation.[2]

The Strategic Value of Saturated Spirocycles in
Medicinal Chemistry

For decades, pharmaceutical research has been dominated by flat, aromatic structures.
However, the industry's pivot towards more complex and challenging biological targets has
necessitated an "escape from flatland," a strategic shift towards molecules with greater three-
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dimensional (3D) character.[1] Saturated spirocycles are at the forefront of this movement. By
joining two rings through a single, shared carbon atom, these motifs introduce conformational
rigidity and present substituents in well-defined vectors, enabling more precise and potent
interactions with protein binding sites.

The (4-Methyloxan-4-yl)methanamine scaffold is a prime example of an advanced spirocyclic
fragment. The inclusion of an oxygen atom within the six-membered ring to form an oxane
moiety imparts critical physicochemical benefits. Research has shown that such "oxa-
spirocycles” can significantly enhance water solubility while lowering lipophilicity when
compared to their all-carbon counterparts.[1] This property is invaluable for drug development
professionals aiming to optimize ADME (Absorption, Distribution, Metabolism, and Excretion)
properties and reduce off-target toxicity. The primary amine handle provides a convenient point
of attachment for further chemical elaboration, making it an ideal starting point for library
synthesis or late-stage functionalization.

Core Molecular Profile of (4-Methyloxan-4-

yl)methanamine
Chemical Structure and Identifiers

e IUPAC Name: (4-Methyloxan-4-yl)methanamine
e Common Synonyms: 4-Aminomethyl-4-methyltetrahydro-2H-pyran[3]

e Chemical Structure:

aris no long

i mgur.com
(Self-generated image, for illustration)

Physicochemical & Spectroscopic Properties

The key physicochemical and computed properties of (4-Methyloxan-4-yl)methanamine are
summarized below. These data are critical for its application in synthesis, guiding choices for
reaction conditions, solvents, and purification methods.
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Property Value Source
CAS Number 65626-24-6 [2]
Molecular Formula C7H1sNO [2][4]
Molecular Weight 129.203 g/mol [2]
Monoisotopic Mass 129.11537 Da [4]
Predicted XlogP 0.3 [4]
SMILES CC1(CCOCC1)CN [4]
InChikey ORECGNYKJRNVMQ- ]
UHFFFAOYSA-N

Purity (Typical) =97% [2]
Storage Room Temperature [2]

Anticipated Spectroscopic Analysis

While specific spectra are proprietary to manufacturers, the structure of (4-Methyloxan-4-
yl)methanamine allows for a confident prediction of its key spectroscopic features, which are
essential for its characterization.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the different proton environments. The methyl group (CHs) should appear
as a sharp singlet. The aminomethyl protons (CHz-NH2) would likely appear as a singlet,
integrating to two protons. The protons of the oxane ring would present as complex
multiplets due to their diastereotopic nature and coupling with each other. The protons at the
C2 and C6 positions adjacent to the ring oxygen would be shifted downfield relative to the
C3 and C5 protons.

e 13C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals: one
for the methyl carbon, one for the aminomethyl carbon, one for the quaternary C4 carbon,
and three signals for the oxane ring carbons (C2/C6 and C3/C5 being chemically equivalent
due to rapid chair-flipping at room temperature).
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e Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound
is expected to show a prominent ion corresponding to the protonated molecule [M+H]* at
m/z 130.12265.[4] Other adducts, such as the sodium adduct [M+Na]* at m/z 152.10459,
may also be observed.[4] A common fragmentation pathway would involve the loss of the
aminomethyl group.

Synthesis and Purification Protocol
Strategic Rationale for the Synthetic Route

A robust and scalable synthesis of (4-Methyloxan-4-yl)methanamine can be achieved via the
reduction of a stable precursor, 4-methyl-tetrahydropyran-4-carboxamide. This strategy is
advantageous because amides are generally stable, crystalline solids that are easy to handle
and purify. Their reduction to primary amines is a well-established and high-yielding
transformation in organic synthesis.[5][6] Powerful reducing agents such as lithium aluminum
hydride (LiAIH4) or borane complexes (e.g., borane-tetrahydrofuran) are highly effective for this
deoxygenation reaction.[5] The following protocol details a procedure using LiAlH4, a common
and potent choice for this transformation.

Proposed Synthesis Workflow

The overall transformation from the precursor amide to the final amine product is a direct
reduction.
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Synthesis Workflow

4-Methyl-tetrahydropyran-4-carboxamide
(Precursor)

Reduction

1. LiAlH4, Anhydrous THF
2. Aqueous Workup (Fieser)

'

(4-Methyloxan-4-yl)methanamine
(Target Product)

Click to download full resolution via product page

Caption: Workflow for the reduction of an amide precursor to the target amine.

Detailed Experimental Protocol

This protocol describes the reduction of 4-methyl-tetrahydropyran-4-carboxamide to (4-

methyloxan-4-yl)methanamine.

Trustworthiness & Self-Validation: This protocol incorporates a standard Fieser workup for

guenching LiAlH4 reactions, which reliably produces easily filterable aluminum salts, simplifying

purification. Reaction progress is monitored by Thin Layer Chromatography (TLC), ensuring the

reaction is driven to completion before workup is initiated.

Reagents & Equipment:

¢ 4-methyl-tetrahydropyran-4-carboxamide (1.0 eq)

e Lithium aluminum hydride (LiAIH4) (2.0 - 3.0 eq)

e Anhydrous tetrahydrofuran (THF)
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o Deionized water

e 15% (w/v) aqueous sodium hydroxide (NaOH)

o Dichloromethane (DCM) or Ethyl Acetate (EtOAC)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

» Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
e Inert atmosphere setup (Nitrogen or Argon)

 Ice-water bath

o Separatory funnel, Buchner funnel, filter paper

» Rotary evaporator

e TLC plates (silica gel), developing chamber, and appropriate stain (e.g., ninhydrin for amine
visualization)

Procedure:
o Reaction Setup (Inert Atmosphere is Crucial):

o Adry 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and
a nitrogen/argon inlet is flame-dried or oven-dried and allowed to cool under an inert
atmosphere.

o Causality: LiAlHa4 is highly reactive with atmospheric moisture and water. An inert,
anhydrous environment is mandatory to prevent violent quenching of the reagent and
ensure reaction efficiency.

o Reagent Addition:

o Lithium aluminum hydride (2.5 eq) is carefully weighed and added to the flask, followed by
the addition of anhydrous THF to create a slurry (approx. 0.5 M concentration).
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o The slurry is cooled to 0 °C in an ice-water bath.

o The precursor amide (1.0 eq) is dissolved in a minimal amount of anhydrous THF and
added dropwise to the stirred LiAlHa slurry via an addition funnel over 30-45 minutes.

o Causality: The reaction is highly exothermic. Slow, controlled addition at O °C prevents a
dangerous thermal runaway and minimizes side reactions.

e Reaction Progression:

o After the addition is complete, the ice bath is removed, and the reaction mixture is brought
to reflux (approx. 66 °C for THF).

o The reaction is stirred at reflux for 4-12 hours. Progress is monitored by TLC by taking
small aliquots, quenching them carefully, and spotting them against the starting material.
The product amine should be visible with a ninhydrin stain.

o Causality: Heating to reflux provides the necessary activation energy to drive the complete
reduction of the robust amide functional group.

o Workup (Fieser Method):
o The reaction is cooled back to 0 °C in an ice-water bath.
o The reaction is quenched sequentially and very carefully by the dropwise addition of:
» ‘X' mL of water (where X = grams of LiAlH4 used)
= 'X'mL of 15% aqueous NaOH
= '3X' mL of water

o Causality: This specific sequence (the Fieser method) is designed to convert the aluminum
byproducts into a granular, white precipitate (lithium aluminum oxide) that is easily
removed by filtration, which is far more efficient than dealing with gelatinous aluminum
hydroxide sludges from a simple water quench.

¢ |solation and Purification:
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o The resulting slurry is stirred vigorously at room temperature for 1 hour, then filtered
through a pad of Celite® or filter paper. The solid precipitate is washed thoroughly with
THF or EtOAc.

o The combined organic filtrates are collected and the solvent is removed under reduced
pressure using a rotary evaporator.

o The crude amine can be purified further by distillation under reduced pressure or by
column chromatography if necessary. The resulting pure amine should be a clear oil or
low-melting solid.

Applications in Drug Discovery and Chemical

Biology
A Versatile Building Block for Protein Degraders

The most prominent application of (4-Methyloxan-4-yl)methanamine is as a structural
component in the synthesis of targeted protein degraders.[2] Its classification as a "Protein
Degrader Building Block" highlights its utility in constructing bifunctional molecules like
Proteolysis-Targeting Chimeras (PROTACS).

A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin
ligase, and a linker connecting them. The primary amine of (4-Methyloxan-4-yl)methanamine
serves as a perfect chemical handle for conjugation into the linker portion of the PROTAC,
typically via amide bond formation or reductive amination. The rigid, 3D nature of the oxane
ring helps to control the spatial orientation and length of the linker, which is a critical parameter
for inducing an effective ternary complex between the target protein, the PROTAC, and the E3
ligase.
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Caption: Role of the building block in the modular structure of a PROTAC.

Scaffolding for Bioactive Spirocyclic Pharmacophores

Beyond protein degraders, the core structure of (4-Methyloxan-4-yl)methanamine is

representative of scaffolds used to construct novel therapeutics targeting a wide range of

diseases. The field of medicinal chemistry has seen significant success with related spirocyclic

systems. For instance, spiro-oxindole piperidine derivatives have been developed as potent

inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[7][8] Similarly,

other complex spiropiperidines have been synthesized and evaluated for activity at various

biological targets, including opioid receptors.[9] While this specific methanamine is a building

block rather than a final drug, it provides researchers with a validated, 3D-rich fragment to
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incorporate into new molecular designs, accelerating the discovery of next-generation
spirocyclic drug candidates.

Conclusion and Future Outlook

(4-Methyloxan-4-yl)methanamine is more than a simple chemical reagent; it is an enabling
tool for modern medicinal chemistry. Its combination of a synthetically tractable primary amine,
a conformationally restricted spirocyclic core, and the favorable physicochemical properties
imparted by the oxane ring makes it a highly valuable building block. As drug discovery
continues to tackle more complex biological targets and places a greater emphasis on
optimizing pharmacokinetic properties, the demand for sophisticated, 3D-rich fragments like (4-
Methyloxan-4-yl)methanamine is set to increase. Its utility in the construction of protein
degraders places it at the cutting edge of therapeutic innovation, promising to facilitate the
development of novel medicines for researchers, scientists, and drug development
professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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